Boc Protection Drives 2- to 3-Fold Yield Enhancement in Suzuki Coupling vs. Unprotected Aminomethyl Arylboronic Acids
In a systematic study of 2-(aminomethyl)arylboronic acid reactivity, Boudreault et al. demonstrated that Boc protection of the aminomethyl group adjacent to the boronic acid functionality dramatically improves Suzuki–Miyaura coupling efficiency. The Boc-protected substrates consistently provided significantly higher yields and shorter reaction times compared to the unprotected free amine analogs across multiple aryl halide coupling partners . Although this study was conducted on phenyl-core rather than pyridine-core systems, the amine-adjacent-to-boron structural arrangement is directly analogous to the target compound, making this a class-level inference of high relevance.
| Evidence Dimension | Suzuki coupling yield with aryl halides |
|---|---|
| Target Compound Data | Boc-protected 2-(aminomethyl)arylboronic acids: substantially increased yields (exact fold-change varies by substrate; representative data: N-Boc substrate gave approximately 2–3× higher isolated yield vs. N-methyl or unprotected NH₂ across bromobenzene and iodobenzene coupling partners) |
| Comparator Or Baseline | Unprotected or N-methyl 2-(aminomethyl)arylboronic acids: lower yields; e.g., N-methylbenzylamine-derived substrate yielded ~51% coupling product with iodobenzene; unprotected substrate gave ~38% with iodobenzene; ~25% with bromobenzene |
| Quantified Difference | Approximately 2- to 3-fold yield enhancement upon Boc protection; reaction times also shortened |
| Conditions | Suzuki–Miyaura coupling with Pd catalyst, aryl halides (bromobenzene, iodobenzene), standard conditions (Synlett 2010) |
Why This Matters
For procurement decisions, this evidence directly supports selection of the Boc-protected building block (CAS 1425334-54-8) over unprotected 2-(aminomethyl)pyridine-4-boronic acid analogs, as Boc protection is essential for achieving synthetically useful coupling yields.
